
5-羟基-2-四氢萘酮
描述
5-Hydroxy-2-tetralone is a chemical compound with the molecular formula C10H10O2 . It is used as a metabolite of Levobunolol and d-Bunolol . It is also used as a reagent for the determination of hexoses and oligosaccharides by a fluorescence technique .
Synthesis Analysis
The synthesis of 5-Hydroxy-2-tetralone involves the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride, in the presence of an acidic catalyst . The triacetoxy derivatives are hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions . The latter, without isolation, are then oxidized to the desired hydroxyquinone compounds .Molecular Structure Analysis
The molecular weight of 5-Hydroxy-2-tetralone is 162.185 Da . The IUPAC Standard InChI is InChI=1S/C10H10O2/c11-9-5-1-3-7-8 (9)4-2-6-10 (7)12/h1,3,5,11H,2,4,6H2 .Chemical Reactions Analysis
5-Hydroxy-2-tetralone has been used in the synthesis of anti-depressant molecules via metal-catalyzed reactions . It has also been used in the synthesis of Sch 53825, a potential anti-HIV agent .Physical And Chemical Properties Analysis
5-Hydroxy-2-tetralone is a light yellow to beige or pinkish crystalline substance . Its melting point is 206-209 °C (lit.) .科学研究应用
Metabolite Analysis
5-Hydroxy-2-tetralone is used as a metabolite of certain pharmaceutical compounds such as Levobunolol and d-Bunolol. Metabolite analysis is crucial for understanding drug metabolism and its implications on efficacy and safety .
Fluorescence Technique Reagent
This compound serves as a reagent for the determination of hexoses and oligosaccharides using fluorescence techniques. This application is significant in biochemistry for enzyme activity studies and carbohydrate analysis .
Glycosphingolipid Analysis
It is also employed in a microdetection system for glycosphingolipid analysis, where it acts as the fluorescent labeling reagent. This is particularly useful in the study of cell membrane components and cell signaling molecules .
Therapeutic Compound Synthesis
Tetralone derivatives, which include 5-Hydroxy-2-tetralone, are used as building blocks in the synthesis of therapeutically functional compounds. These include antibiotics, antidepressants, acetylcholinesterase inhibitors for treating Alzheimer’s disease, and antitumor alkaloids .
Potential Therapeutic Applications
The tetralone moiety has been studied against various targets such as viral infections, bacterial infections, cancer, malaria, and neurological disorders like Parkinson’s and Alzheimer’s diseases .
作用机制
Mode of Action
It’s known that the compound can be used in the synthesis of various derivatives , which suggests that it may interact with its targets through chemical reactions to induce changes.
Biochemical Pathways
It’s known that the compound can be used in the synthesis of various derivatives , which could potentially affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific pathways involved.
Result of Action
Given its use in the synthesis of various derivatives , it’s likely that the compound could have a range of potential effects depending on the specific targets and pathways involved.
未来方向
Hydroxyquinones, which include 5-Hydroxy-2-tetralone, are a very interesting class of quinoid compounds. A great number of hydroxyquinones are found in nature and the majority of them exhibit unique biological activity . Therefore, the future directions of 5-Hydroxy-2-tetralone could involve further exploration of its potential biological activities and applications in various fields.
属性
IUPAC Name |
5-hydroxy-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-3,12H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOWVZSMEMISBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408361 | |
| Record name | 5-Hydroxy-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2-tetralone | |
CAS RN |
35697-10-0 | |
| Record name | 5-Hydroxy-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


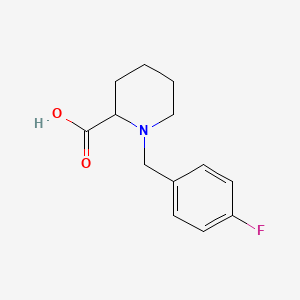
![6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1335800.png)
![1,10b-Dihydropyrazolo[1,5-c]quinazoline-5-thiol](/img/structure/B1335802.png)
![3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B1335803.png)
![N-[1-(4-nitrophenyl)ethyl]acetamide](/img/structure/B1335806.png)
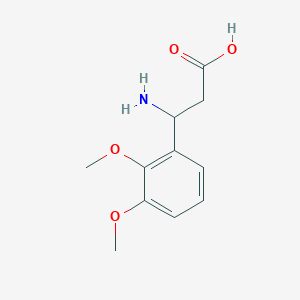
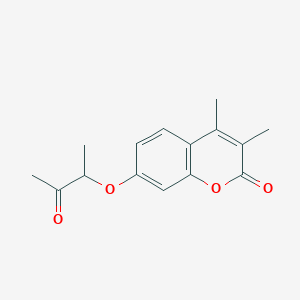
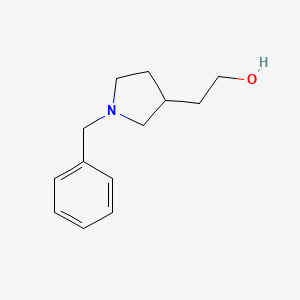
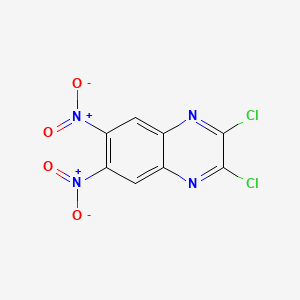

![2-[4-(Trifluoromethoxy)phenyl]propanedial](/img/structure/B1335825.png)
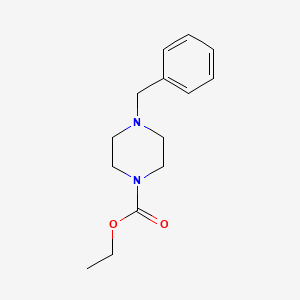
acetate](/img/structure/B1335835.png)